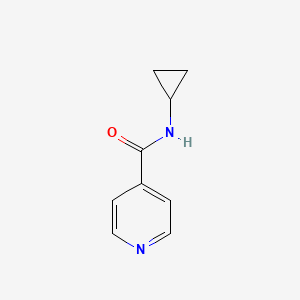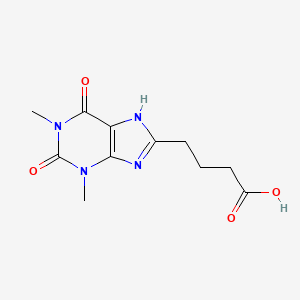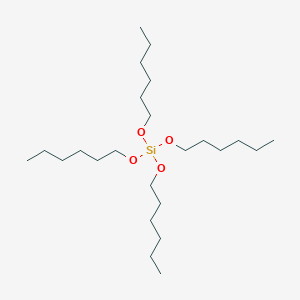
Tetrahexyl orthosilicate
Übersicht
Beschreibung
Tetrahexyl orthosilicate is an organosilicon compound with the chemical formula Si(OC6H13)4. It is a member of the orthosilicate family, where the silicon atom is bonded to four hexyl groups through oxygen atoms. This compound is typically used as a precursor in the synthesis of silicon-based materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahexyl orthosilicate can be synthesized through the alcoholysis of silicon tetrachloride (SiCl4) with hexanol (C6H13OH). The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}6\text{H}{13}\text{OH} \rightarrow \text{Si(OC}6\text{H}{13}\text{)}_4 + 4 \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride and hexanol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product. The byproduct, hydrogen chloride, is removed through distillation or neutralization.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of hexanol and silicon dioxide. [ \text{Si(OC}{13}\text{)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{C}{13}\text{OH} ]
Condensation: This compound can also undergo condensation reactions to form siloxane bonds, which are useful in the production of silicone polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products:
Hydrolysis: Hexanol and silicon dioxide.
Condensation: Siloxane polymers.
Wissenschaftliche Forschungsanwendungen
Tetrahexyl orthosilicate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and coatings.
Biology: Employed in the preparation of biocompatible silicon-based materials for medical implants and devices.
Medicine: Utilized in drug delivery systems where silicon-based carriers are required.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants due to its ability to form strong siloxane bonds.
Wirkmechanismus
The primary mechanism by which tetrahexyl orthosilicate exerts its effects is through the formation of siloxane bonds. When hydrolyzed, it produces silicon dioxide, which can further react to form a network of siloxane bonds. These bonds are responsible for the material’s strength, durability, and resistance to environmental factors.
Vergleich Mit ähnlichen Verbindungen
Tetraethyl orthosilicate (Si(OC2H5)4): Similar in structure but with ethyl groups instead of hexyl groups. It is more commonly used due to its lower molecular weight and higher reactivity.
Tetramethyl orthosilicate (Si(OCH3)4): Contains methyl groups and is used in the production of silica-based materials.
Tetra-n-butyl orthosilicate (Si(OC4H9)4): Contains butyl groups and is used in similar applications as tetrahexyl orthosilicate but with different physical properties.
Uniqueness: this compound is unique due to its longer alkyl chains, which provide different solubility and reactivity characteristics compared to its shorter-chain analogues. This makes it particularly useful in applications requiring specific hydrophobic properties and lower volatility.
Eigenschaften
IUPAC Name |
tetrahexyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O4Si/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYAPKYFYYWOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO[Si](OCCCCCC)(OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995767 | |
| Record name | Tetrahexyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-86-7 | |
| Record name | Hexyl silicate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahexyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B1593604.png)

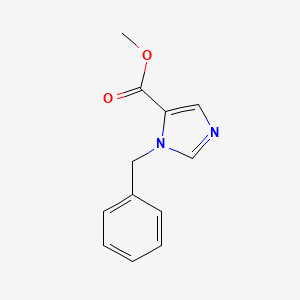
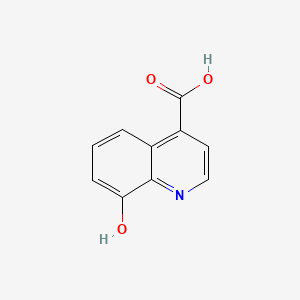




![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
